molecular formula C19H22N2O B14544890 2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- CAS No. 62095-26-5

2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl-

Cat. No.: B14544890
CAS No.: 62095-26-5
M. Wt: 294.4 g/mol
InChI Key: PSJSGFPUYFXWLH-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- is a compound belonging to the oxindole family. Oxindoles are a privileged structural motif that occurs widely in bioactive natural products and pharmaceuticals . This compound is characterized by its unique structure, which includes a diethylamino group, a methyl group, and a phenyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- can be achieved through various synthetic routes. One common method involves the reductive dephosphorylation of 3-(diethylphosphoryloxy)oxindoles with hydroiodic acid . This synthetic strategy includes a two-step procedure: a phospha-Brook rearrangement of isatins with diethyl phosphite, followed by reductive dephosphorylation of the phosphorylated oxindoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxindoles, which can be further utilized in pharmaceutical and chemical research.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit COX-2, an enzyme involved in the inflammatory response . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

62095-26-5

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-(diethylamino)-5-methyl-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C19H22N2O/c1-4-21(5-2)19(15-9-7-6-8-10-15)16-13-14(3)11-12-17(16)20-18(19)22/h6-13H,4-5H2,1-3H3,(H,20,22)

InChI Key

PSJSGFPUYFXWLH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(C2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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